7-Chloro-1H-indole-4-carbaldehyde
Overview
Description
7-Chloro-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound this compound is characterized by a chloro substituent at the 7th position and an aldehyde group at the 4th position of the indole ring. This structural modification imparts unique chemical properties to the compound, making it valuable in synthetic chemistry and various research applications.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 7-chloro-1h-indole-4-carbaldehyde, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of changes depending on the specific derivative and target . The interaction often involves binding to the target receptor, which can inhibit or activate the receptor’s function .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions can vary widely, depending on the specific derivative, target, and biological context .
Pharmacokinetics
The bioavailability of indole derivatives can be influenced by factors such as their lipophilicity and water solubility .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects can be expected to be diverse and context-dependent .
Biochemical Analysis
Biochemical Properties
7-Chloro-1H-indole-4-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions can modulate enzyme activity, either inhibiting or activating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of signaling molecules, leading to changes in downstream signaling cascades. This modulation can result in altered gene expression profiles, affecting cellular functions such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. The compound’s ability to alter gene expression is often mediated through its interaction with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes significant only above certain concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. The compound can affect metabolic flux, leading to changes in the levels of various metabolites. For instance, it may inhibit key enzymes in a metabolic pathway, resulting in the accumulation or depletion of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its overall biological activity and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1H-indole-4-carbaldehyde can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, where 7-chloroindole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired aldehyde compound.
Another method involves the use of 7-chloroindole and a suitable aldehyde precursor in the presence of a catalyst. For example, the reaction of 7-chloroindole with paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) can yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieve efficient production. Continuous flow reactors and automated systems may be employed to enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro substituent at the 7th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted indole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 7-Chloro-1H-indole-4-carboxylic acid.
Reduction: 7-Chloro-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-1H-indole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals
Biology: The compound is used in the study of indole-based biological activities. It can be employed in the synthesis of bioactive molecules that target specific biological pathways.
Medicine: this compound is explored for its potential therapeutic properties. It may be used in the development of drugs for various diseases, including cancer and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
1H-Indole-4-carbaldehyde: Lacks the chloro substituent at the 7th position, resulting in different chemical properties and reactivity.
7-Bromo-1H-indole-4-carbaldehyde: Contains a bromo substituent instead of a chloro group, which can affect its reactivity and biological activity.
7-Methyl-1H-indole-4-carbaldehyde: Features a methyl group at the 7th position, leading to variations in steric and electronic effects.
Uniqueness
7-Chloro-1H-indole-4-carbaldehyde is unique due to the presence of the chloro substituent, which imparts distinct chemical and biological properties. The chloro group can influence the compound’s reactivity, stability, and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
7-chloro-1H-indole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-2-1-6(5-12)7-3-4-11-9(7)8/h1-5,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IREPJTYUCHCYLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1C=O)C=CN2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694630 | |
Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-37-9 | |
Record name | 7-Chloro-1H-indole-4-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-37-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-1H-indole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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